Tetrahydrocurcumin monoglucuronide is a glucuronide conjugate of tetrahydrocurcumin, a hydrogenated derivative of curcumin, which is the active component of turmeric. This compound has garnered attention for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Tetrahydrocurcumin itself is known for being more bioavailable than curcumin, and its glucuronide form may further enhance its pharmacokinetic profile.
Tetrahydrocurcumin monoglucuronide is derived from curcumin, which is extracted from the rhizomes of Curcuma longa. The synthesis of tetrahydrocurcumin involves the reduction of curcumin using various catalysts, with the resulting compound being further modified to form the glucuronide conjugate.
The synthesis of tetrahydrocurcumin monoglucuronide typically involves a two-step process:
The molecular structure of tetrahydrocurcumin monoglucuronide can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly employed techniques for confirming the structure of synthesized tetrahydrocurcumin monoglucuronide, providing detailed insights into its molecular configuration .
Tetrahydrocurcumin monoglucuronide can undergo various chemical reactions:
These reactions play a crucial role in determining the pharmacological properties and metabolic pathways of tetrahydrocurcumin monoglucuronide .
The mechanism by which tetrahydrocurcumin monoglucuronide exerts its effects involves several pathways:
These properties contribute to its utility in pharmaceutical applications and research settings .
Tetrahydrocurcumin monoglucuronide has several scientific uses:
Tetrahydrocurcumin monoglucuronide (THC-mG) is a major phase II metabolite of tetrahydrocurcumin (THC), itself a primary hydrogenated metabolite of curcumin. The structure of THC-mG (molecular formula: C₂₇H₂₈O₁₃; molecular weight: 560.5 g/mol) features a β-D-glucuronic acid moiety conjugated via a glycosidic bond to the phenolic hydroxyl group of THC. This conjugation occurs at either the para or meta position of the benzene rings, with the para position being predominant due to higher accessibility [1] [5]. Unlike curcumin, THC lacks α,β-unsaturated bonds in its heptane chain, resulting in a fully saturated C7 linker. The glucuronide group introduces polarity, increasing water solubility by >100-fold compared to THC [6]. Mass spectrometry analyses (LC-MS/MS) show characteristic fragments at m/z 383.1 [M–glucuronide+H]⁺ and m/z 177.0 [glucuronide–H]⁻, confirming the ester linkage [2] [5]. Nuclear magnetic resonance (NMR) studies reveal downfield shifts of the phenolic carbon (δC 140–150 ppm) upon glucuronidation, indicating the conjugation site [7].
Table 1: Key Structural Features of THC-mG
Property | Description |
---|---|
Molecular Formula | C₂₇H₂₈O₁₃ |
Molecular Weight | 560.5 g/mol |
Glucuronidation Site | Phenolic OH (predominantly para-position) |
Solubility | High water solubility (log P: –0.8 vs. THC log P: 2.9) |
Tautomerism | Absent (stable keto form due to saturated linker) |
Diagnostic MS Fragments | m/z 383.1 [M–glucuronide+H]⁺; m/z 177.0 [glucuronide–H]⁻ |
THC-mG formation involves sequential phase I and phase II metabolism:
UGT isoforms exhibit distinct specificity for THC glucuronidation:
Table 2: UGT Isoform-Specific Glucuronidation of THC
UGT Isoform | Tissue Distribution | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|---|
1A9 | Liver | 18.5 | 8.2 | 0.44 |
2B7 | Liver/Intestine | 22.1 | 7.5 | 0.34 |
1A1 | Liver | 45.3 | 3.1 | 0.07 |
1A8 | Intestine | 67.8 | 2.8 | 0.04 |
2B15 | Liver | 84.6 | 1.9 | 0.02 |
THC-mG differs critically from parent compounds and metabolites:
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0